molecular formula C19H20ClN7O2 B10923477 N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10923477
M. Wt: 413.9 g/mol
InChI Key: RLMMLEAJBYDEPR-UHFFFAOYSA-N
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Description

N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of pyrazole and isoxazole rings through cyclization reactions. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles, under conditions such as reflux in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance reaction rates and selectivity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, thereby influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole structures, such as 3,5-dimethylpyrazole.

    Isoxazole Derivatives: Compounds with isoxazole rings, such as 3,5-dimethylisoxazole.

Uniqueness

This combination allows for versatile reactivity and the ability to interact with a wide range of biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C19H20ClN7O2

Molecular Weight

413.9 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20ClN7O2/c1-11(8-27-10-14(20)7-23-27)5-21-18(28)15-4-16(13-6-22-26(3)9-13)24-19-17(15)12(2)25-29-19/h4,6-7,9-11H,5,8H2,1-3H3,(H,21,28)

InChI Key

RLMMLEAJBYDEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCC(C)CN4C=C(C=N4)Cl

Origin of Product

United States

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